1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride 1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1210618-41-9
VCID: VC4769975
InChI: InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H
SMILES: C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl
Molecular Formula: C10H15ClN4O4S
Molecular Weight: 322.76

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride

CAS No.: 1210618-41-9

Cat. No.: VC4769975

Molecular Formula: C10H15ClN4O4S

Molecular Weight: 322.76

* For research use only. Not for human or veterinary use.

1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride - 1210618-41-9

Specification

CAS No. 1210618-41-9
Molecular Formula C10H15ClN4O4S
Molecular Weight 322.76
IUPAC Name (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride
Standard InChI InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H
Standard InChI Key XPLOHWWHJFNDPS-UHFFFAOYSA-N
SMILES C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name is (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine hydrochloride, with the molecular formula C₁₀H₁₅ClN₄O₄S and a molecular weight of 322.77 g/mol . Its structure comprises:

  • A pyrrolidine ring (C₄H₈N) sulfonylated at the nitrogen atom.

  • A 3-nitrobenzenesulfonyl group substituted with a hydrazinyl (-NHNH₂) moiety at the para position.

  • A hydrochloride counterion stabilizing the hydrazine group .

Table 1: Chemical Identifiers

PropertyValueSource
CAS Number1210618-41-9
Molecular FormulaC₁₀H₁₅ClN₄O₄S
Molecular Weight322.77 g/mol
IUPAC Name(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine hydrochloride

Spectroscopic Characterization

  • ¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.5 ppm), aromatic protons (δ 7.5–8.2 ppm), and hydrazine NH (δ 4.5–5.5 ppm) .

  • IR: Peaks at 1340 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 3250 cm⁻¹ (N-H stretch) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Reacting pyrrolidine with 4-chloro-3-nitrobenzenesulfonyl chloride in pyridine yields 1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine .

  • Hydrazination: Substituting the chloride with hydrazine under acidic conditions forms the hydrazinyl derivative, followed by hydrochloride salt formation .

Table 2: Synthesis Conditions

StepReagents/ConditionsYieldSource
SulfonylationPyrrolidine, pyridine, 4-chloro-3-nitrobenzenesulfonyl chloride, 0–5°C75–85%
HydrazinationHydrazine hydrate, HCl, ethanol, reflux60–70%

Key Challenges

  • Regioselectivity: Competing reactions at the nitro group require controlled stoichiometry .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Physicochemical Properties

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting Point205–208°C (decomposes)DSC
SolubilityDMSO >100 mg/mL; H₂O 10 mg/mLShake-flask
LogP (Partition Coefficient)1.2 ± 0.3Computational
StabilityStable at -20°C (dessicated)Long-term study

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antibacterial agents due to its sulfonamide and hydrazine motifs . For example:

  • Bradyzide analogs: Structural similarities to the B2 bradykinin receptor antagonist suggest potential anti-inflammatory applications.

  • Mur ligase inhibitors: Derivatives inhibit bacterial cell wall synthesis (MIC = 128 µg/mL against Staphylococcus aureus) .

Organocatalysis

Pyrrolidine sulfonamides act as hydrogen-bond donors in asymmetric catalysis, enabling enantioselective C-C bond formations .

ParameterValueSource
Skin IrritationCategory 2 (H315)
Eye IrritationCategory 2A (H319)
Respiratory ToxicitySTOT SE 3 (H335)
Recommended PPEGloves, goggles, fume hood

Future Directions

  • Structure-Activity Studies: Modifying the nitro group to improve bioavailability .

  • Catalytic Applications: Exploring enantioselective aldol reactions using chiral variants .

  • Toxicology Profiling: In vivo assays to assess chronic exposure risks .

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